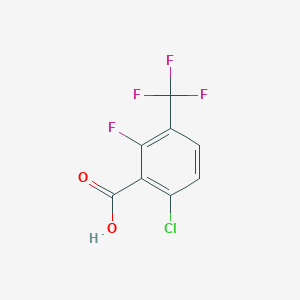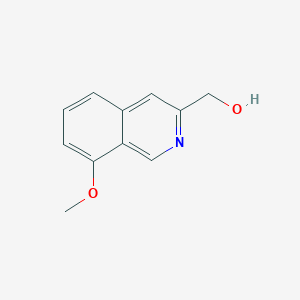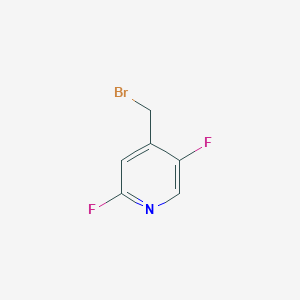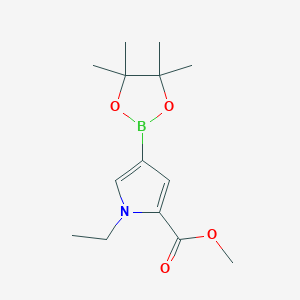
6-chloro-2-fluoro-3-(trifluoromethyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3ClF4O2 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid typically involves the introduction of the chloro, fluoro, and trifluoromethyl groups onto a benzoic acid precursor. One common method is the halogenation of 2-fluoro-3-(trifluoromethyl)benzoic acid using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the trifluoromethyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 2-fluoro-3-(trifluoromethyl)benzoic acid
- 2,6-bis(trifluoromethyl)benzoic acid
Uniqueness
6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which impart distinct chemical properties. The presence of these groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H3ClF4O2 |
|---|---|
Molecular Weight |
242.55 g/mol |
IUPAC Name |
6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H,14,15) |
InChI Key |
LUWFLIBVHSKCBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13022564.png)

![3-(2-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13022596.png)


![Methyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13022617.png)




